1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications, particularly in the field of cancer treatment .
Mechanism of Action
Target of Action
The primary target of the compound “1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction results in the inhibition of CDK2’s enzymatic activity, which in turn disrupts the normal progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 by the compound disrupts normal cell proliferation, leading to cell cycle arrest .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is significant inhibition of cell growth. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle. By inhibiting CDK2, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can halt cell proliferation, making it a promising candidate for cancer therapy . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis, leading to reduced tumor growth . It also affects cell signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and immune responses . Furthermore, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can alter gene expression and cellular metabolism, contributing to its therapeutic potential .
Molecular Mechanism
At the molecular level, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of key proteins required for cell cycle progression . This inhibition leads to cell cycle arrest at the G1 phase, ultimately resulting in apoptosis . Additionally, this compound can modulate the activity of other enzymes and proteins, further influencing cellular functions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the therapeutic use of this compound .
Transport and Distribution
Within cells and tissues, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . This distribution pattern is important for understanding its pharmacokinetics and optimizing its therapeutic use .
Subcellular Localization
The subcellular localization of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for understanding the precise mechanisms of action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolopyrimidine core . Another method includes the use of ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolopyrimidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potent CDK2 inhibitory activity.
1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol: Known for its anticancer properties.
Uniqueness
1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its high selectivity and potency as a CDK2 inhibitor. Its unique structure allows for effective binding to the active site of CDK2, making it a valuable compound in the development of targeted cancer therapies .
Properties
IUPAC Name |
1,6-dimethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-9-6-5(7(12)10-4)3-8-11(6)2/h3H,1-2H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJHUIQXUFMHBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319436 | |
Record name | 1,6-dimethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57121-52-5 | |
Record name | 57121-52-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,6-dimethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-dimethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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